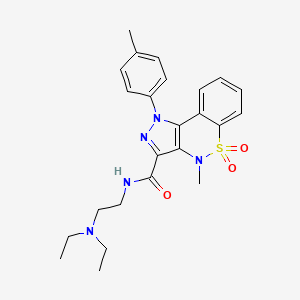
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diethylamino group, a pyrazolo-benzothiazine core, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Pyrazolo-Benzothiazine Core: This step often starts with the reaction of 4-methylphenylhydrazine with a suitable benzothiazine precursor under acidic conditions to form the pyrazolo-benzothiazine core.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylaminoethyl halide reacts with the pyrazolo-benzothiazine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo-benzothiazine core, potentially leading to the opening of the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce ring-opened derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolo-benzothiazine derivatives.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as potential anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive molecules.
Medicine
In medicine, researchers explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may facilitate binding to these targets, while the pyrazolo-benzothiazine core can modulate the compound’s overall activity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: A closely related compound with slight structural variations.
4-Methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide: Lacks the diethylamino group, affecting its reactivity and biological activity.
Uniqueness
The presence of the diethylamino group in N-(2-(Diethylamino)ethyl)-4-methyl-1-(4-methylphenyl)-1,4-dihydropyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide 5,5-dioxide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may contribute to its distinct pharmacological profile and industrial applications.
Properties
CAS No. |
81761-84-4 |
|---|---|
Molecular Formula |
C24H29N5O3S |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-methyl-1-(4-methylphenyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C24H29N5O3S/c1-5-28(6-2)16-15-25-24(30)21-23-22(29(26-21)18-13-11-17(3)12-14-18)19-9-7-8-10-20(19)33(31,32)27(23)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,30) |
InChI Key |
ZWYLEZRCGKTWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NN(C2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)






![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)




